n-(Dichloroacetyl)glycine
Description
N-(Dichloroacetyl)glycine is a glycine derivative where the amino group is substituted with a dichloroacetyl moiety (Cl₂CH-C(O)-). Its molecular formula is C₄H₅Cl₂NO₃, with an average molecular weight of approximately 185.95 g/mol. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as chloramphenicol derivatives, where the dichloroacetyl group plays a critical role in antimicrobial activity . The dichloroacetyl group enhances electrophilicity and stability, making it a versatile intermediate in drug design and agrochemical synthesis .
Properties
CAS No. |
15102-51-9 |
|---|---|
Molecular Formula |
C4H5Cl2NO3 |
Molecular Weight |
185.99 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
InChI Key |
OANZIWQVCBABCH-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
Canonical SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
Other CAS No. |
15102-51-9 |
Synonyms |
2-[(2,2-dichloroacetyl)amino]acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares N-(Dichloroacetyl)glycine with key analogs:
Key Observations:
- Chlorination Impact: The dichloroacetyl group increases molecular weight and lipophilicity compared to mono-chloro or non-halogenated analogs. This enhances membrane permeability in biological systems but may reduce aqueous solubility .
- Reactivity: The dichloroacetyl moiety is more electrophilic than mono-chloro or acetyl groups, facilitating nucleophilic substitution reactions. However, it is also more prone to hydrolysis under alkaline conditions .
Physicochemical Data
| Property | This compound | N-(Chloroacetyl)glycine | N-Acetylglycine |
|---|---|---|---|
| Melting Point (°C) | 141–142.5 (predicted) | 119–120 | 207–210 |
| Solubility (H₂O) | Low | Moderate | High |
| LogP | ~1.2 | ~0.8 | -1.2 |
Notes:
- The higher LogP of this compound reflects increased lipophilicity, advantageous for crossing biological barriers but challenging for formulation .
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